molecular formula C15H11N3O2 B2986593 1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 4900-34-9

1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2986593
CAS No.: 4900-34-9
M. Wt: 265.272
InChI Key: URYUNSOJJJAMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diphenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of two phenyl groups attached to the nitrogen atoms at positions 1 and 5 of the triazole ring, and a carboxylic acid group at position 4. The 1,2,3-triazole ring is known for its stability and unique chemical properties, making it a valuable scaffold in various fields of chemistry and biology.

Mechanism of Action

Target of Action

It is known that triazole derivatives, such as 1,2,4-triazole, have been found to interact with theheme moiety of CYP-450 . The nitrogen atoms of the triazole ring bind to the iron in the heme moiety, and the phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

For instance, in the case of 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction could lead to changes in the enzyme’s activity, potentially influencing various biochemical pathways.

Biochemical Pathways

It is known that triazole derivatives can affect various biochemical pathways due to their ability to interact with different targets . For instance, they can inhibit the activity of certain enzymes, leading to downstream effects on various biochemical processes.

Pharmacokinetics

It is known that the ability of triazole derivatives to form hydrogen bonds can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It is known that triazole derivatives have been found to exhibit various biological activities, such as anticancer , antimicrobial , antiviral , and anti-inflammatory effects .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a variety of methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and a base, such as sodium ascorbate .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and high-yield production of the compound by continuously feeding the reactants through a reactor containing the copper catalyst .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted triazoles, alcohols, and other functionalized derivatives .

Scientific Research Applications

1,5-Diphenyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diphenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both phenyl groups and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1,5-diphenyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(20)13-14(11-7-3-1-4-8-11)18(17-16-13)12-9-5-2-6-10-12/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYUNSOJJJAMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.